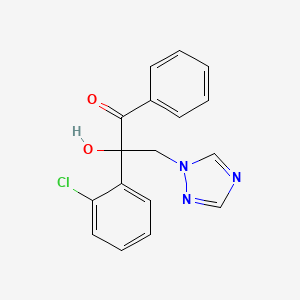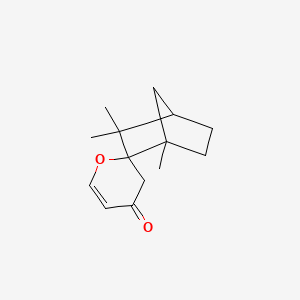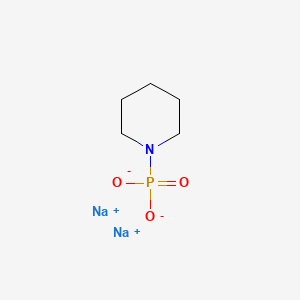
Phosphonic acid, 1-piperidinyl-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, 1-piperidinyl-, disodium salt is a chemical compound with the molecular formula C5H13NNaO3P. It is characterized by the presence of a phosphonic acid group bonded to a piperidine ring, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonic acid, 1-piperidinyl-, disodium salt can be synthesized through several methods. One common approach involves the reaction of piperidine with phosphorous acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, 1-piperidinyl-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphonic acid group and the piperidine ring, which can interact with different reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a range of substituted piperidine compounds.
Applications De Recherche Scientifique
Phosphonic acid, 1-piperidinyl-, disodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in diagnostic assays.
Industry: The compound is used in water treatment processes, as a corrosion inhibitor, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, 1-piperidinyl-, disodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites on proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Phosphonic acid, 1-piperidinyl-, disodium salt can be compared with other similar compounds, such as:
Phosphonic acid, 1-morpholinyl-, disodium salt: Similar in structure but with a morpholine ring instead of a piperidine ring.
Phosphonic acid, 1-pyrrolidinyl-, disodium salt: Contains a pyrrolidine ring, offering different chemical properties and reactivity.
Phosphonic acid, 1-azepanyl-, disodium salt: Features an azepane ring, providing unique applications in various fields.
The uniqueness of this compound lies in its specific combination of the phosphonic acid group and the piperidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
117018-90-3 |
|---|---|
Formule moléculaire |
C5H10NNa2O3P |
Poids moléculaire |
209.09 g/mol |
Nom IUPAC |
disodium;dioxido-oxo-piperidin-1-yl-λ5-phosphane |
InChI |
InChI=1S/C5H12NO3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H2,(H2,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
LFXOTNRWULFNBA-UHFFFAOYSA-L |
SMILES canonique |
C1CCN(CC1)P(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


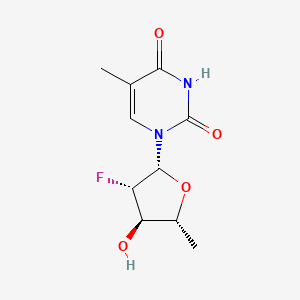

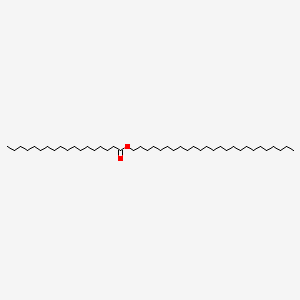


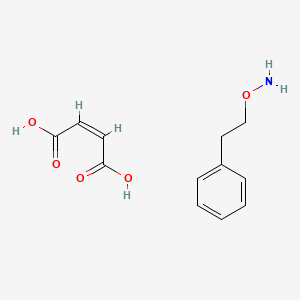
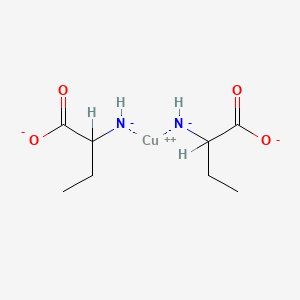
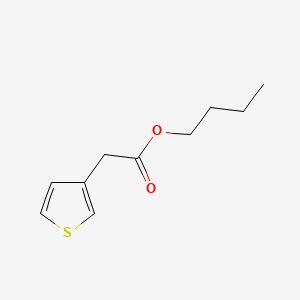
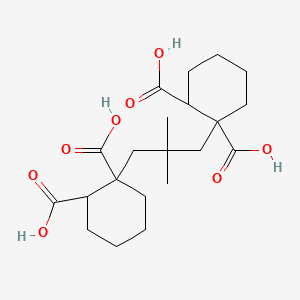
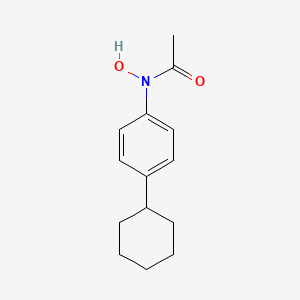
![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)
